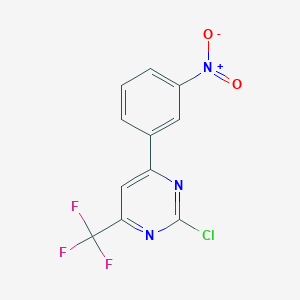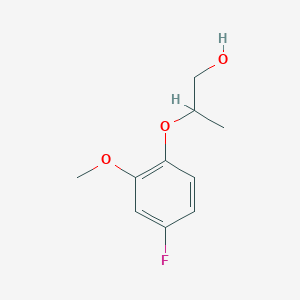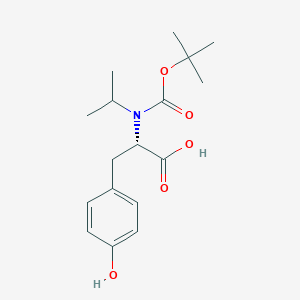
2-Chloro-6-(3-nitrophenyl)-4-(trifluoromethyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6-(3-nitrophenyl)-4-(trifluoromethyl)pyrimidine is a heterocyclic aromatic compound. It contains a pyrimidine ring substituted with chloro, nitrophenyl, and trifluoromethyl groups. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(3-nitrophenyl)-4-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as a diketone or an amidine, the pyrimidine ring can be formed through cyclization reactions.
Introduction of Substituents: The chloro, nitrophenyl, and trifluoromethyl groups can be introduced through various substitution reactions. For example, chlorination can be achieved using thionyl chloride, while the nitrophenyl group can be introduced via a nitration reaction followed by coupling with a phenyl ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols in the presence of a base can facilitate substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic reactions due to its unique electronic properties.
Biology
Biological Activity: Compounds with similar structures have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.
Industry
Materials Science: Used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action would depend on the specific application. For example, in medicinal chemistry, the compound may interact with specific enzymes or receptors, affecting biological pathways. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of compounds, while the nitrophenyl group can interact with biological targets through various mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4-(trifluoromethyl)pyrimidine: Lacks the nitrophenyl group.
6-(3-Nitrophenyl)-4-(trifluoromethyl)pyrimidine: Lacks the chloro group.
2-Chloro-6-phenyl-4-(trifluoromethyl)pyrimidine: Lacks the nitro group.
Uniqueness
The presence of both the nitrophenyl and trifluoromethyl groups in 2-Chloro-6-(3-nitrophenyl)-4-(trifluoromethyl)pyrimidine makes it unique, potentially offering a combination of electronic and steric properties that can be exploited in various applications.
Propriétés
Formule moléculaire |
C11H5ClF3N3O2 |
|---|---|
Poids moléculaire |
303.62 g/mol |
Nom IUPAC |
2-chloro-4-(3-nitrophenyl)-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C11H5ClF3N3O2/c12-10-16-8(5-9(17-10)11(13,14)15)6-2-1-3-7(4-6)18(19)20/h1-5H |
Clé InChI |
SECLVOHKJZOQNC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=NC(=N2)Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(R)-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B13726579.png)

![5,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13726588.png)








![(3R,7R,10S)-3,7,10-trimethyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B13726636.png)
